molecular formula C19H16N2O3 B1678932 PNU-74654 CAS No. 113906-27-7

PNU-74654

Cat. No.: B1678932
CAS No.: 113906-27-7
M. Wt: 320.3 g/mol
InChI Key: JJEDWBQZCRESJL-MOSHPQCFSA-N
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Description

PNU 74654 is a synthetic compound known for its role as an inhibitor of the Wnt/β-catenin signaling pathway. This pathway is crucial in various cellular processes, including cell proliferation, differentiation, and migration. PNU 74654 has been studied extensively for its potential therapeutic applications, particularly in cancer treatment, due to its ability to interfere with the interaction between β-catenin and T cell factor 4 (Tcf4) .

Mechanism of Action

Target of Action

PNU-74654, also known as N-[(E)-(5-Methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide, primarily targets the Wnt/β-catenin pathway . It specifically inhibits the interaction between β-catenin and T cell factor 4 (Tcf4) . These proteins play a crucial role in the Wnt signaling pathway, which is involved in numerous cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

This compound functions by physically binding to β-catenin, thereby preventing the interaction between β-catenin and Tcf4 . This disruption of the protein-protein interaction effectively inhibits the Wnt/β-catenin signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . By inhibiting this pathway, this compound can interfere with cell cycle-related proteins through the NF-κB pathway . This results in the suppression of various oncology-related proteins, including Bcl-xL and survivin .

Result of Action

This compound has been shown to have antiproliferative effects on various cancer types . It decreases cell viability and inhibits cell migration . It also induces apoptosis, as evidenced by an increase in the population of cells at the sub-G1 stage and apoptotic morphological changes in the nucleus . Furthermore, this compound suppresses the expression of certain oncology-related proteins, potentially contributing to its antitumor activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in ethanol suggests that the choice of solvent can impact its bioavailability and efficacy . Additionally, the cellular environment, including the presence of specific proteins and signaling pathways, can affect the compound’s ability to bind to its targets and exert its effects

Biochemical Analysis

Biochemical Properties

PNU-74654 functions primarily as an inhibitor of the Wnt/β-catenin signaling pathway. It achieves this by blocking the interaction between β-catenin and T cell factor (TCF), thereby preventing the transcription of Wnt target genes . This compound interacts with various biomolecules, including β-catenin and TCF, to exert its inhibitory effects. The nature of these interactions involves binding to β-catenin, which disrupts its ability to form a complex with TCF, ultimately inhibiting downstream signaling .

Cellular Effects

This compound has been shown to induce significant cellular effects, particularly in cancer cells. It inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis in various cancer cell lines . For instance, in pancreatic cancer cells, this compound treatment results in G1 phase arrest, downregulation of cyclin E and cyclin-dependent kinase 2 (CDK2), and upregulation of p27 . Additionally, it inhibits the epithelial-mesenchymal transition (EMT) by increasing E-cadherin levels and decreasing N-cadherin, ZEB1, and hypoxia-inducible factor-1 alpha (HIF-1α) . These effects collectively contribute to the suppression of cancer cell proliferation, migration, and invasion.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to β-catenin, which prevents the formation of the β-catenin/TCF complex . This inhibition disrupts the transcriptional activity of Wnt target genes, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound has been shown to impair the NF-κB pathway, further contributing to its anti-tumor effects . The compound’s ability to modulate G1/S regulatory proteins and inhibit EMT underscores its potential as a therapeutic agent in cancer treatment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability when stored under appropriate conditions, such as at -20°C and under desiccating conditions . Over time, this compound continues to inhibit cell proliferation and induce apoptosis in cancer cells . Long-term studies have demonstrated its sustained impact on cellular function, including the inhibition of EMT and suppression of β-catenin accumulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces cell proliferation . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining an optimal therapeutic dose . Studies have shown that this compound can enhance the chemosensitivity of cancer cells, suggesting its potential use in combination with other therapeutic agents .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cell proliferation and apoptosis. It interacts with enzymes and cofactors that modulate the Wnt/β-catenin signaling pathway . By inhibiting the β-catenin/TCF complex, this compound disrupts the transcription of genes involved in cell cycle regulation and survival . This disruption affects metabolic flux and metabolite levels, contributing to its anti-tumor effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to β-catenin, which facilitates its inhibitory effects on the Wnt/β-catenin pathway . Studies have shown that this compound can effectively reach its target sites within cells, ensuring its therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the cytoplasm and nucleus . Its activity is directed towards inhibiting the accumulation of β-catenin in the nucleus, thereby preventing the transcription of Wnt target genes . This subcellular localization is crucial for its function as a Wnt signaling pathway inhibitor and its ability to modulate cellular processes involved in cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

PNU 74654 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of PNU 74654 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale reactors and automated systems are employed to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

PNU 74654 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

PNU 74654 has a wide range of scientific research applications:

Comparison with Similar Compounds

PNU 74654 is unique in its specific inhibition of the β-catenin and T cell factor 4 interaction. Similar compounds include:

PNU 74654 stands out due to its specific mechanism of action and its potential therapeutic applications in various diseases.

Properties

CAS No.

113906-27-7

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide

InChI

InChI=1S/C19H16N2O3/c1-14-11-12-16(23-14)13-20-21-19(22)17-9-5-6-10-18(17)24-15-7-3-2-4-8-15/h2-13H,1H3,(H,21,22)/b20-13-

InChI Key

JJEDWBQZCRESJL-MOSHPQCFSA-N

SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC=CC=C2OC3=CC=CC=C3

Isomeric SMILES

CC1=CC=C(O1)/C=N\NC(=O)C2=CC=CC=C2OC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC=CC=C2OC3=CC=CC=C3

Appearance

Solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N'-((E)-(5-methylfuran-2-yl)methylidene)-2-phenoxybenzohydrazide
N-((5-methyl-2-furanyl)methylideneamino)-2-phenoxybenzamide
PNU-74654

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PNU-74654

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